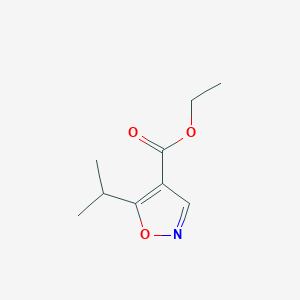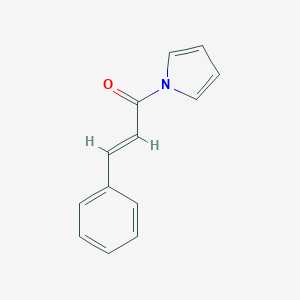
1-Cinnamoylpyrrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cinnamoylpyrrole is a compound that is part of a broader class of cinnamoyl-based structures. These compounds have been studied for various biological activities, including their role as inhibitors of HIV-1 integrase, which is an enzyme critical for the replication of HIV-1. The cinnamoyl moiety is also a key structural feature in flavones, which have been investigated for their anti-HIV-1 activity, although with varying results .
Synthesis Analysis
The synthesis of cinnamoyl-based structures, including analogues of 1-Cinnamoylpyrrole, often involves the reaction of benzaldehyde derivatives with compounds that have active methylene groups. For instance, the synthesis of polyhydroxylated analogues can be achieved by reacting 3,4-bis(tetrahydropyran-2-yloxy)benzaldehyde with active methylene compounds like cyclohexanone, 1,3-diacetylbenzene, and others . Additionally, the synthesis of (E)-cinnamyl ester derivatives has been optimized through a greener Steglich esterification process, which avoids the use of chlorinated solvents and yields the desired products with good efficiency .
Molecular Structure Analysis
The molecular structure of cinnamoyl-based compounds, including 1-Cinnamoylpyrrole, is characterized by the presence of a cinnamoyl residue. The geometric and conformational properties of these compounds are crucial for their biological activity. For example, a syn disposition of the carbonyl group relative to the vinylic double bond is preferred for anti-HIV-1 activity, as opposed to the anti arrangement found in inactive flavones . The crystal structure of N-(3-nitrophenyl)cinnamamide, a related compound, has been determined by X-ray diffraction, providing insights into the conformational aspects of these molecules .
Chemical Reactions Analysis
Cinnamoyl-based compounds, including 1-Cinnamoylpyrrole, can undergo various chemical reactions. For instance, N-cinnamoyl-1-naphthylamines are known to cyclize in the presence of triflic acid to form different cyclic structures . Additionally, the reaction of cinnamaldehyde N-aryliminium methanide 1,3-dipoles with certain dienophiles can lead to the formation of stereoisomeric styryl-substituted pyrrolidines and 2-styrylpyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of cinnamoyl-based compounds are influenced by their molecular structure. These compounds have shown remarkable antiproliferative activity and have been evaluated for their ability to inhibit HIV-1 integrase specifically. However, they do not inhibit other viral or cellular nucleic acid-processing enzymes, indicating a degree of selectivity in their action . Moreover, cinnamoyl-based compounds have been investigated for their antioxidant properties, as seen in the study of cipralphelin, an N-cinnamoyl tripeptide that exhibited potent scavenging activity against hydroxy radicals .
Wissenschaftliche Forschungsanwendungen
Behandlung von ischämischem Schlaganfall
1-Cinnamoylpyrrol-abgeleitete Alkaloide aus der Gattung Piper haben sich als vielversprechende Mittel gegen ischämischen Schlaganfall erwiesen . Diese Alkaloide haben sich als antineuroinflammatorisch und antioxidativ erwiesen . Die Forschung zielte darauf ab, diese Effekte und ihren Mechanismus bei ischämischem Schlaganfall zu untersuchen .
Neuroinflammation und oxidativer Stress
Die cinnamoylpyrrol-abgeleiteten Alkaloide beeinflussten Neuroinflammation und oxidativen Stress signifikant . Die repräsentative Verbindung hemmte nicht nur die durch Lipopolysaccharid (LPS) oder Sauerstoff-Glukose-Deprivation/Reperfusion (OGD/R)-Insult induzierte Neuroinflammation und den oxidativen Stress, sondern milderte auch die durch transitorische mittlere Hirnarterienverschlus (tMCAO) induzierte zerebrale ischämische Schädigung .
Targeting eEF1A1
Der grundlegende Mechanismus der Wirkung von this compound beinhaltet die Zielsetzung von eEF1A1 . Dies fördert antineuroinflammatorische und antioxidative Aktivitäten über die NF-κB- und NRF2-Signalwege . Die therapeutische Wirkung von this compound auf zerebrale ischämische Schädigung könnte auf seiner Fähigkeit beruhen, eEF1A1 anzugreifen, was zu antineuroinflammatorischen und antioxidativen Stresswirkungen führt .
4. Potenzielles Therapeutikum für ischämischen Schlaganfall Die neuartige Entdeckung hebt eEF1A1 als potenzielles Ziel für die Behandlung von ischämischem Schlaganfall hervor und zeigt, dass this compound als Leitverbindung, die auf eEF1A1 abzielt, ein vielversprechendes Therapeutikum für ischämischen Schlaganfall sein könnte .
Safety and Hazards
Wirkmechanismus
Target of Action
1-Cinnamoylpyrrole is an amide It is related to pd-l1 and pd-1 proteins , which play a crucial role in the immune system’s response to cancer cells.
Biochemical Pathways
1-Cinnamoylpyrrole may influence the NF-κB and NRF2 signaling pathways . These pathways play a significant role in regulating immune responses and oxidative stress, respectively.
Result of Action
1-Cinnamoylpyrrole has been found to significantly affect neuroinflammation and oxidative stress .
Eigenschaften
IUPAC Name |
(E)-3-phenyl-1-pyrrol-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-11H/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEBNIVZHWCOPZ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

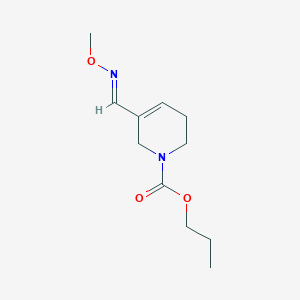

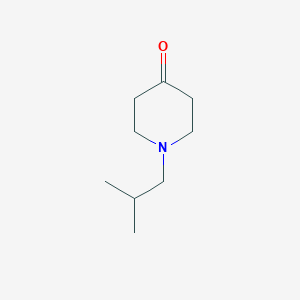
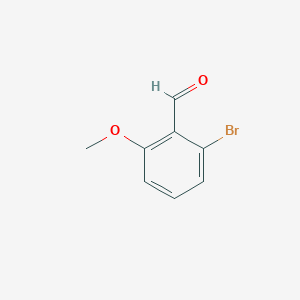


![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

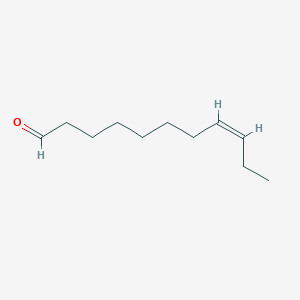

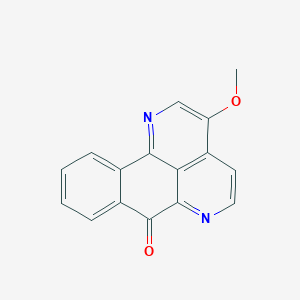
![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)
